Lucidone

Description

This compound has been reported in Lindera erythrocarpa with data available.

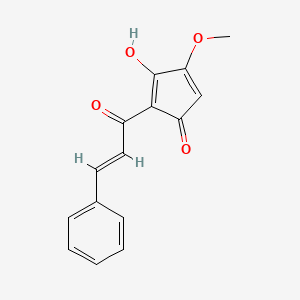

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPTXNYQLGJVRE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19956-53-7 | |

| Record name | Lucidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Origin and Core Mechanisms of Lucidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a naturally occurring cyclopentenedione, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth exploration of the origin of this compound, its isolation, and its multifaceted molecular mechanisms of action. We delve into the key signaling pathways modulated by this compound, supported by quantitative data from various studies. Detailed experimental protocols for the key assays used to elucidate these mechanisms are provided to facilitate further research and development.

Origin and Isolation of this compound

This compound is a phytochemical primarily isolated from the fruits and leaves of Lindera erythrocarpa Makino, a plant belonging to the Lauraceae family.[1][2] This plant has a history of use in traditional medicine, particularly in East Asia.[3] The isolation of this compound is typically achieved through a series of extraction and chromatographic techniques.

A general workflow for the isolation and purification of this compound from the dried fruits of Lindera erythrocarpa is as follows:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₄[4] |

| Molecular Weight | 256.25 g/mol [4] |

| CAS Number | 19956-53-7[4] |

| Appearance | Solid[5] |

| Purity | >98% (commercially available)[5] |

Core Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. These include anti-inflammatory, antioxidant, and anti-cancer pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB and MAPK Signaling

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α).[2][6] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Antioxidant Pathway: Activation of Nrf2/HO-1 Signaling

This compound protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation by this compound, Nrf2 translocates to the nucleus and induces the expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[7][8]

References

- 1. This compound inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of this compound in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects human skin keratinocytes against free radical-induced oxidative damage and inflammation through the up-regulation of HO-1/Nrf2 antioxidant genes and down-regulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Lucidone from Lindera erythrocarpa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a cyclopentenedione (B8730137) first identified in the fruits of Lindera erythrocarpa, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source. Detailed experimental protocols for a bioactivity-guided isolation strategy are presented, alongside quantitative data on yields and purity. Furthermore, this document outlines the structural elucidation of this compound through spectroscopic methods and explores its molecular mechanism of action by visualizing its interaction with key signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lindera erythrocarpa, a member of the Lauraceae family, has a history of use in traditional medicine. Scientific investigations into its phytochemical constituents have led to the discovery of several bioactive compounds, with this compound being one of the most promising. This compound's anti-inflammatory effects are particularly noteworthy and have been a primary driver for its isolation and further study. This is often guided by bioassays that measure the inhibition of inflammatory mediators.

Bioactivity-Guided Isolation of this compound

The isolation of this compound from Lindera erythrocarpa fruits is typically achieved through a multi-step process involving extraction, fractionation, and chromatography, guided by in vitro anti-inflammatory assays.

Experimental Protocol: Extraction and Fractionation

A bioactivity-guided fractionation procedure is employed to isolate this compound, focusing on the anti-inflammatory activity of the fractions.

-

Plant Material Preparation: Dried and powdered fruits of Lindera erythrocarpa are used as the starting material.

-

Initial Extraction: The powdered fruit material is extracted with 95% ethanol (B145695) at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Bioactivity Testing: Each fraction is tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The ethyl acetate soluble fraction has been shown to exhibit the most significant inhibitory activity.[1][2]

References

Lucidone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a naturally occurring cyclopentenedione (B8730137) isolated from the fruit of Lindera erythrocarpa, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and key biological assays are presented to facilitate further research and development. The document elucidates the molecular mechanisms underlying this compound's anti-inflammatory and antiviral effects, with a focus on its modulation of the NF-κB and MAPK signaling pathways. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

Chemical Structure and Physicochemical Properties

This compound (CAS Number: 19956-53-7) is a cyclopentenedione with the molecular formula C₁₅H₁₂O₄ and a molecular weight of approximately 256.26 g/mol .[1][2] Its chemical structure is characterized by a cyclopentene-1,3-dione ring system substituted with a methoxy (B1213986) group and a hydroxy-phenyl-propenylidene side chain. The IUPAC name for this compound is (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.26 g/mol | [1][2] |

| CAS Number | 19956-53-7 | [1][3][4] |

| IUPAC Name | (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione | [3] |

| SMILES | COC1=CC(=O)C(=C(O)/C=C/C2=CC=CC=C2)C1=O | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Boiling Point | 489.6 ± 45.0 °C at 760 mmHg | [4] |

| Flash Point | 188.6 ± 22.2 °C | [4] |

| Solubility | Soluble in DMSO | [1] |

| Appearance | Solid | [2] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antiviral properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[4] This inhibitory effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]

The anti-inflammatory action of this compound is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] this compound prevents the translocation of the p65 subunit of NF-κB into the nucleus and inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[4]

Antiviral Activity

This compound has demonstrated inhibitory activity against the Dengue virus (DENV).[4] It has an EC₅₀ value of 25 µM for the inhibition of DENV replication.[4]

Experimental Protocols

Extraction and Purification of this compound from Lindera erythrocarpa

The following is a representative protocol for the extraction and purification of this compound, synthesized from established methods for isolating natural products from Lindera species.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cloud-clone.com [cloud-clone.com]

Lucidone's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. Extensive research has elucidated this compound's ability to suppress the production of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the involved signaling pathways to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central focus of anti-inflammatory drug discovery is the identification of molecules that can effectively modulate the signaling pathways that drive the expression of pro-inflammatory genes.

This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2][3] This guide delves into the core mechanisms through which this compound exerts its effects, providing a valuable resource for researchers in the field.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][3] This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

Quantitative Data on the Inhibition of Inflammatory Markers

The inhibitory effects of this compound on the production of pro-inflammatory mediators have been quantified in various studies. The following tables summarize key findings from both in vivo and in vitro experiments.

Table 1: In Vivo Inhibition of Inflammatory Markers by this compound in LPS-Induced Mice [2]

| Inflammatory Marker | Treatment Group | Concentration/Dose | % Inhibition / Value |

| NO | LPS | 5 µg/kg | - |

| LPS + this compound | 50 mg/kg | IC50: 51.1 mg/kg | |

| LPS + this compound | 100 mg/kg | Significant Reduction | |

| LPS + this compound | 200 mg/kg | Significant Reduction | |

| PGE2 | LPS | 5 µg/kg | 158.2 pg/ml |

| LPS + this compound | 100 mg/kg | 141.3 pg/ml | |

| LPS + this compound | 200 mg/kg | 119.4 pg/ml | |

| TNF-α | LPS | 5 µg/kg | 141 ng/ml |

| LPS + this compound | 100 mg/kg | 17.90 ng/ml | |

| LPS + this compound | 200 mg/kg | 8.20 ng/ml |

Table 2: In Vitro Inhibition of Inflammatory Markers by this compound in LPS-Stimulated RAW 264.7 Macrophages [3]

| Inflammatory Marker | Treatment Group | Concentration | % Inhibition |

| NO | LPS | 1 µg/mL | - |

| LPS + this compound | 10 µM | Significant Reduction | |

| LPS + this compound | 25 µM | Significant Reduction | |

| LPS + this compound | 50 µM | Significant Reduction | |

| PGE2 | LPS | 1 µg/mL | - |

| LPS + this compound | 10 µM | Significant Reduction | |

| LPS + this compound | 25 µM | Significant Reduction | |

| LPS + this compound | 50 µM | Significant Reduction | |

| TNF-α | LPS | 1 µg/mL | - |

| LPS + this compound | 10 µM | Significant Reduction | |

| LPS + this compound | 25 µM | Significant Reduction | |

| LPS + this compound | 50 µM | Significant Reduction |

Modulation of Key Signaling Pathways

This compound's ability to suppress iNOS and COX-2 expression is a direct consequence of its interference with upstream signaling pathways, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.

This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 and p50 subunits of NF-κB.[3] This action effectively blocks the activation of NF-κB-dependent gene expression.

Attenuation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation. Three major MAPK families are involved: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs). Upon activation by inflammatory stimuli, these kinases phosphorylate and activate transcription factors such as activator protein-1 (AP-1), which also plays a role in the expression of pro-inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPK in a dose-dependent manner.[1][3] This inhibition prevents the subsequent activation of the AP-1 transcription factor, further contributing to the suppression of iNOS and COX-2 expression.[1]

References

biological activity of Lucidone in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Lucidone

Introduction

This compound is a naturally occurring cyclopentenedione, primarily isolated from the fruits of Lindera erythrocarpa Makino.[1][2][3] Possessing a unique chemical structure, this compound and its derivatives have garnered significant interest within the scientific community for their diverse pharmacological activities. In vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1][2][4] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its molecular mechanisms, effects on key signaling pathways, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

This compound and its analogue, Methyl this compound (ML), exhibit significant cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[5][6]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Apoptosis Induction: this compound and its derivatives trigger programmed cell death primarily through the intrinsic mitochondrial pathway.[5][6] In human ovarian cancer cells (OVCAR-8 and SKOV-3), Methyl this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol. This event activates the caspase cascade, evidenced by the cleavage and activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[6] Furthermore, ML treatment downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, further promoting apoptosis.[6]

Cell Cycle Arrest: In addition to inducing apoptosis, Methyl this compound has been shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells.[5][6] This arrest is associated with the suppressed expression of key cell cycle progression proteins, cyclin A and cyclin B. Concurrently, an increase in the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27 is observed, effectively halting cell division.[6]

Signaling Pathways in Anticancer Activity

PI3K/Akt/NF-κB Pathway: A primary mechanism for this compound's anticancer effects involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[5][6] In ovarian cancer cells, Methyl this compound treatment suppresses the phosphorylation of PI3K and Akt. The inhibition of this pathway prevents the activation of the transcription factor NF-κB, which is crucial for cell survival and proliferation.[5][6]

HMGB1/RAGE/PI3K/Akt Pathway: In pancreatic cancer cells, this compound has been found to inhibit autophagy and the expression of the multidrug resistance protein 1 (MDR1).[7] It achieves this by targeting the HMGB1/RAGE/PI3K/Akt signaling axis. By inhibiting this pathway, this compound promotes apoptotic cell death and enhances chemosensitivity, particularly in gemcitabine-resistant cells.[7]

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been quantified in various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell proliferation.

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| Methyl this compound | OVCAR-8 | Ovarian | 24 h | 54.716 | [5][6] |

| Methyl this compound | OVCAR-8 | Ovarian | 48 h | 33.317 | [5][6] |

| Methyl this compound | SKOV-3 | Ovarian | 24 h | 60.708 | [5][6] |

| Methyl this compound | SKOV-3 | Ovarian | 48 h | 48.827 | [5][6] |

| This compound | - | Farnesyl Protein Transferase | - | 40 ± 3.5 | [3] |

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators in macrophages.[2][8]

Mechanism of Action

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound significantly inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[2][8] This inhibition is a direct result of this compound's ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2][8]

Signaling Pathways in Anti-inflammatory Activity

NF-κB and MAPK Pathways: The anti-inflammatory effects of this compound are mediated through the downregulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][8] this compound prevents the degradation of the inhibitor of κB (I-κB), which in turn blocks the nuclear translocation of the NF-κB p65/p50 subunits.[2] By preventing NF-κB from binding to its target genes, this compound halts the transcription of iNOS and COX-2. Additionally, this compound inhibits the phosphorylation of JNK and p38 MAPKs, which are also involved in the activation of transcription factors like AP-1 that regulate inflammatory gene expression.[2][8]

Antioxidant and Cytoprotective Activity

This compound exhibits protective effects against oxidative stress in various cell types, including human keratinocytes (HaCaT) and hepatic cells (HepG2).[1][9]

Mechanism of Action

In HaCaT cells challenged with the free-radical generator AAPH, this compound pretreatment markedly suppressed the generation of reactive oxygen species (ROS), lipid peroxidation, and DNA damage.[1] Similarly, in HepG2 cells exposed to ethanol-induced oxidative stress, this compound significantly decreased levels of ROS, nitric oxide, and malondialdehyde (MDA), while preventing the depletion of glutathione (B108866) (GSH).[9]

Signaling Pathways in Antioxidant Activity

Nrf2/HO-1 Pathway: The primary mechanism behind this compound's antioxidant effect is the upregulation of the Nrf2/HO-1 pathway.[1][9] this compound promotes the nuclear translocation and transcriptional activation of NF-E2-related factor-2 (Nrf2).[1][9] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to an increased expression of phase II detoxifying enzymes, most notably heme oxygenase-1 (HO-1).[1][9] This upregulation of the endogenous antioxidant system is central to this compound's cytoprotective effects against oxidative damage.

Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used to evaluate the biological activities of this compound.

Cell Viability (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: If using MTT, remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. This step is not required for MTS.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting viability against compound concentration.[12]

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13]

-

Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the specified time in a 6-well plate.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle based on DNA content.[14]

-

Cell Treatment: Culture and treat cells with this compound as required.

-

Cell Harvesting: Harvest cells via trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.

References

- 1. This compound protects human skin keratinocytes against free radical-induced oxidative damage and inflammation through the up-regulation of HO-1/Nrf2 antioxidant genes and down-regulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methyl this compound induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl this compound induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. for.nchu.edu.tw [for.nchu.edu.tw]

- 9. Hepatoprotective effect of this compound against alcohol-induced oxidative stress in human hepatic HepG2 cells through the up-regulation of HO-1/Nrf-2 antioxidant genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 14. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidone Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key signaling pathways. We delve into the intricate details of how this compound impacts the NF-κB, MAPK, PI3K/Akt, and Nrf2 signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is a natural compound that has demonstrated a remarkable ability to influence a variety of cellular processes. Its biological activities are primarily attributed to its capacity to modulate critical intracellular signaling pathways that are often dysregulated in disease states. Understanding the precise molecular targets and mechanisms of action of this compound is paramount for its development as a novel therapeutic. This guide aims to consolidate the current knowledge on this compound's interaction with major signaling networks, providing a foundation for future research and drug discovery efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in several key signaling pathways. The following sections detail its mechanism of action within each pathway, supplemented with quantitative data and visual representations.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. This compound has been shown to be a potent inhibitor of this pathway.

This compound's inhibitory action on the NF-κB pathway involves several key steps. It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 and p50 subunits of NF-κB.[1] This, in turn, prevents NF-κB from binding to the promoter regions of its target genes, which include those encoding for pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Diagram of this compound's Inhibition of the NF-κB Pathway:

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways, are crucial in regulating cellular responses to a variety of external stimuli, leading to inflammation, apoptosis, and proliferation. This compound has been observed to modulate MAPK signaling, primarily by inhibiting the phosphorylation of JNK and p38 MAPKs.[2][4] This inhibition contributes to its anti-inflammatory and anti-cancer effects. By suppressing the activation of JNK and p38, this compound can downregulate the expression of downstream targets involved in inflammatory and stress responses.[5]

Diagram of this compound's Modulation of the MAPK Pathway:

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic and anti-proliferative effects. By inhibiting the phosphorylation of Akt, this compound can suppress the downstream signaling events that promote cell survival and growth.[6]

Diagram of this compound's Inhibition of the PI3K/Akt Pathway:

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing an antioxidant response element (ARE). This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8] This activation contributes to this compound's protective effects against oxidative stress-induced cellular damage.

Diagram of this compound's Activation of the Nrf2 Pathway:

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [9] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [9] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |

Table 2: Effect of this compound on Inflammatory Mediators

| Cell/Animal Model | Stimulant | This compound Concentration | Effect | Quantitative Data | Reference |

| LPS-induced mice | LPS (5 µg/kg) | 100 mg/kg | Inhibition of NO production | - | [2][8] |

| LPS-induced mice | LPS (5 µg/kg) | 200 mg/kg | Inhibition of NO production | - | [2][8] |

| LPS-induced mice | LPS (5 µg/kg) | 100 mg/kg | Inhibition of PGE2 production | Reduction to 141.3 pg/ml | [2] |

| LPS-induced mice | LPS (5 µg/kg) | 200 mg/kg | Inhibition of PGE2 production | Reduction to 119.4 pg/ml | [2] |

| LPS-induced mice | LPS (5 µg/kg) | 100 mg/kg | Inhibition of TNF-α production | Reduction to 17.90 ng/ml | [2] |

| LPS-induced mice | LPS (5 µg/kg) | 200 mg/kg | Inhibition of TNF-α production | Reduction to 8.20 ng/ml | [2] |

| RAW 264.7 cells | LPS (1 µg/mL) | 10 µg/mL | Inhibition of NO production | Significant inhibition | [1][3] |

| RAW 264.7 cells | LPS (1 µg/mL) | 25 µg/mL | Inhibition of NO production | Significant inhibition | [1][3] |

Table 3: Effect of this compound on MAPK Phosphorylation

| Cell Line | Stimulant | This compound Concentration | Target | Effect | Reference |

| HaCaT cells | AAPH (30 mM) | 0-10 µg/mL | p-ERK1/2 | Dose-dependent suppression | [5][7] |

| HaCaT cells | AAPH (30 mM) | 0-10 µg/mL | p-p38 | Dose-dependent suppression | [5][7] |

| HaCaT cells | AAPH (30 mM) | 0-10 µg/mL | p-JNK1/2 | Dose-dependent suppression | [5][7] |

| Mouse liver tissue | LPS (5 µg/kg) | 50-200 mg/kg | p-JNK1/2 | Dose-dependent inhibition | [2][4] |

| Mouse liver tissue | LPS (5 µg/kg) | 50-200 mg/kg | p-p38 | Dose-dependent inhibition | [2][4] |

Table 4: Effect of this compound on Nrf2 Pathway Activation

| Cell Line | Stimulant | This compound Concentration | Target | Effect | Quantitative Data | Reference |

| HaCaT cells | AAPH (30 mM) | 0.5-10 µg/mL | Nrf2 nuclear translocation | Augmentation | - | [8] |

| HaCaT cells | AAPH (30 mM) | 0.5-10 µg/mL | HO-1 expression | Increased expression | - | [8] |

| HaCaT cells | - | 10 µg/mL | Nrf2 expression | 1.5-fold increase | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Workflow for MTT Assay:

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to quantify the expression and phosphorylation levels of key proteins in the signaling pathways modulated by this compound.

Workflow for Western Blot Analysis:

Protocol:

-

Cell Lysis: Treat cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-JNK, p-p38, p-Akt, Nrf2, or loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Workflow for Apoptosis Analysis:

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2, underscores its therapeutic potential in a range of diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation. This technical guide provides a comprehensive resource for researchers and drug developers, offering a detailed understanding of this compound's mechanisms of action, supported by quantitative data and established experimental protocols. Further investigation into the nuanced interactions of this compound with these and other signaling pathways will be crucial for translating its preclinical promise into clinical applications.

References

- 1. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. for.nchu.edu.tw [for.nchu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. This compound Promotes the Cutaneous Wound Healing Process via Activation of the PI3K/AKT, Wnt/β-catenin and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound protects human skin keratinocytes against free radical-induced oxidative damage and inflammation through the up-regulation of HO-1/Nrf2 antioxidant genes and down-regulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of this compound in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidone's Modulation of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has demonstrated significant anti-inflammatory properties. This technical guide delves into the core mechanism of this compound's action, focusing on its profound effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of preclinical studies, this document outlines the inhibitory effects of this compound on key molecular events within the NF-κB cascade, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and professionals in drug development seeking to understand and potentially leverage this compound's therapeutic potential in inflammatory diseases.

Introduction to NF-κB Signaling and Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a multitude of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.[2]

Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex.[3] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[2][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, facilitating their translocation into the nucleus.[5][6] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and interleukins.[7][8] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, making it a prime target for therapeutic intervention.

This compound's Impact on the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening at multiple critical junctures within the NF-κB signaling cascade. Studies have consistently shown that this compound effectively suppresses the activation of NF-κB and the subsequent expression of inflammatory mediators.[9][10] The primary mechanisms of action include the inhibition of IκBα phosphorylation and degradation, and the prevention of the nuclear translocation of the p65 subunit.[7][9]

Inhibition of IκBα Phosphorylation and Degradation

A key regulatory step in NF-κB activation is the phosphorylation and subsequent degradation of IκBα.[4] this compound has been shown to inhibit this process. By preventing the degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its function as a transcription factor.[7][9] This effect is attributed to this compound's ability to interfere with the activity of the upstream IKK complex.[7]

Suppression of p65 Nuclear Translocation

The translocation of the active NF-κB subunits, particularly p65, from the cytoplasm to the nucleus is a prerequisite for its transcriptional activity.[11][12] this compound treatment has been demonstrated to significantly reduce the nuclear accumulation of the p65 subunit in a dose-dependent manner following inflammatory stimuli.[7][9] This blockade of nuclear translocation is a direct consequence of the stabilization of IκBα in the cytoplasm.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on NF-κB signaling and downstream inflammatory responses have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | This compound Concentration | Inhibition (%) | Reference |

| Nitric Oxide (NO) Production | 5 µM | ~40% | [9] |

| 10 µM | ~70% | [9] | |

| 20 µM | ~90% | [9] | |

| Prostaglandin E2 (PGE2) Production | 5 µM | ~35% | [9] |

| 10 µM | ~60% | [9] | |

| 20 µM | ~85% | [9] | |

| TNF-α Secretion | 5 µM | ~30% | [9] |

| 10 µM | ~55% | [9] | |

| 20 µM | ~80% | [9] | |

| iNOS Protein Expression | 20 µM | Significant Reduction | [9] |

| COX-2 Protein Expression | 20 µM | Significant Reduction | [9] |

Table 2: In Vivo Effects of this compound on Inflammatory Mediators in LPS-Treated Mice

| Parameter | This compound Dosage | Inhibition (%) | Reference |

| Serum Nitric Oxide (NO) | 50 mg/kg | ~30% | [10] |

| 100 mg/kg | ~50% | [10] | |

| 200 mg/kg | ~70% | [10] | |

| Serum Prostaglandin E2 (PGE2) | 50 mg/kg | ~25% | [10] |

| 100 mg/kg | ~45% | [10] | |

| 200 mg/kg | ~65% | [10] | |

| Serum TNF-α | 50 mg/kg | ~40% | [10] |

| 100 mg/kg | ~60% | [10] | |

| 200 mg/kg | ~75% | [10] | |

| Liver iNOS Protein Expression | 200 mg/kg | Significant Reduction | [7] |

| Liver COX-2 Protein Expression | 200 mg/kg | Significant Reduction | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound's effect on NF-κB signaling.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours, followed by stimulation with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for the indicated time periods.[9]

Western Blot Analysis for Protein Expression

-

Objective: To determine the protein levels of key signaling molecules (e.g., IκBα, p-IκBα, p65, iNOS, COX-2).

-

Procedure:

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Nuclear and Cytoplasmic Fractionation

-

Objective: To analyze the subcellular localization of NF-κB p65.

-

Procedure:

-

After treatment, cells are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in a hypotonic buffer and incubated on ice.

-

A detergent (e.g., NP-40) is added, and the mixture is centrifuged to separate the cytoplasmic fraction (supernatant) from the nuclear pellet.

-

The nuclear pellet is washed and then resuspended in a high-salt nuclear extraction buffer to lyse the nuclei.

-

After centrifugation, the supernatant containing the nuclear proteins is collected.

-

Protein concentrations of both fractions are determined, and samples are analyzed by Western blotting for p65.[13]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To assess the DNA-binding activity of NF-κB.

-

Procedure:

-

Nuclear extracts are prepared as described above.

-

A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

-

The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is transferred to a membrane (for non-radioactive detection) or dried (for autoradiography) to visualize the bands corresponding to the NF-κB-DNA complexes.[7]

-

Luciferase Reporter Assay

-

Objective: To measure NF-κB transcriptional activity.

-

Procedure:

-

Cells are transiently co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter and a control plasmid expressing Renilla luciferase (for normalization).

-

After transfection, cells are pre-treated with this compound and then stimulated with an NF-κB activator.

-

Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[14]

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagrams

References

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl this compound inhibits airway inflammatory response by reducing TAK1 activity in human bronchial epithelial NCI–H292 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 7. for.nchu.edu.tw [for.nchu.edu.tw]

- 8. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of this compound in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lucidone in the Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway: A Technical Guide

Executive Summary: Lucidone, a cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has demonstrated significant anti-inflammatory and cytoprotective properties. A primary mechanism underlying these effects is its targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth analysis of this compound's role in modulating the MAPK cascade, focusing on its differential effects on the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways. By summarizing key quantitative data and detailing relevant experimental protocols, this document serves as a resource for researchers and professionals in drug development exploring this compound as a potential therapeutic agent. Evidence indicates that this compound consistently inhibits the phosphorylation of JNK and p38 in response to inflammatory stimuli, thereby suppressing downstream inflammatory gene expression. Its effect on the ERK pathway, however, appears to be context-dependent, varying with cell type and stimulus.

Introduction

Overview of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[1] The pathway is organized as a three-tiered kinase module comprising a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and a MAPK.[2] In mammalian cells, three major MAPK subfamilies have been extensively characterized:

-

Extracellular signal-regulated kinases (ERK): Primarily activated by growth factors and mitogens, the ERK pathway is a key regulator of cell proliferation and survival.[3]

-

c-Jun N-terminal kinases (JNK): Also known as stress-activated protein kinases (SAPKs), JNKs are activated by environmental stresses and inflammatory cytokines, playing a central role in apoptosis and inflammation.[2]

-

p38 MAPKs: Similar to JNKs, p38 kinases are activated by stress and inflammatory signals and are critically involved in regulating inflammatory responses.[1]

Dysregulation of these pathways is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and chronic inflammatory diseases, making them prime targets for therapeutic intervention.[1][2]

Introduction to this compound

This compound is a natural cyclopentenedione first isolated from the fruits of Lindera erythrocarpa Makino.[4][5] Accumulating evidence highlights its diverse therapeutic potential, including anti-inflammatory, antioxidant, and anticancer activities.[6][7] Its anti-inflammatory effects are largely attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[4][8] These effects are achieved through the modulation of key signaling pathways, most notably the MAPK and NF-κB cascades.[4][6][8]

Mechanism of Action: this compound's Inhibition of MAPK Signaling

This compound exerts its influence on the MAPK pathway by selectively inhibiting the phosphorylation and subsequent activation of specific kinase subfamilies.

Core Inhibitory Action on JNK and p38 Pathways

Multiple studies have consistently shown that this compound is a potent inhibitor of the JNK and p38 MAPK pathways. In mouse models of lipopolysaccharide (LPS)-induced acute systemic inflammation, pretreatment with this compound significantly inhibited the LPS-induced phosphorylation of both JNK1/2 and p38 MAPK in a dose-dependent manner.[8] This inhibitory action prevents the nuclear translocation of the activated kinases.[8] The suppression of JNK and p38 activation is a key mechanism behind this compound's ability to block the activity of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of many inflammatory genes.[4][8] Specifically, this compound has been shown to suppress the activity of Activating Transcription Factor 2 (ATF-2), a component of the AP-1 complex that is a direct substrate of activated JNK and p38.[6][8]

Context-Dependent Effects on the ERK Pathway

The effect of this compound on the ERK pathway is more nuanced and appears to be dependent on the specific cellular context and stimulus.

-

In studies using LPS-stimulated macrophages and mouse liver tissue, this compound markedly inhibited JNK and p38 activation, while the phosphorylation of ERK1/2 was reported to be unaffected.[8]

-

Similarly, in B16 melanoma cells stimulated with α-MSH to induce melanogenesis, this compound did not play a major role in the activation of the ERK pathway.[9][10]

-

Conversely, in human keratinocyte (HaCaT) cells subjected to oxidative stress by 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), this compound significantly suppressed the phosphorylation of ERK, in addition to p38 and JNK.[11]

This variability suggests that this compound's interaction with the upstream activators of the ERK pathway may differ depending on the specific receptors and signaling adaptors engaged by different stimuli in various cell types.

Downstream Consequences of MAPK Inhibition

By inhibiting the JNK and p38 pathways, this compound effectively disrupts the downstream signaling cascade that leads to inflammation. The inhibition of JNK/p38 phosphorylation prevents the activation of the AP-1 transcription factor.[4][8] This, in conjunction with its inhibitory effects on the NF-κB pathway, leads to a significant reduction in the transcription and expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6][8] In AAPH-treated HaCaT cells, the this compound-induced downregulation of COX-2 was shown to be mediated by its inhibition of the ERK and p38 pathways.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating this compound's effects on MAPK-related signaling and inflammatory responses.

Table 1: In Vivo Efficacy of this compound in LPS-Induced Inflammation Model

| Parameter | Animal Model | This compound Pretreatment (12h) | Stimulus (LPS) | Result | Reference |

|---|---|---|---|---|---|

| TNF-α Production | Male ICR Mice | Control (LPS only) | 5 µg/kg | 141 ng/mL serum TNF-α | [8] |

| 100 mg/kg | 5 µg/kg | 87% reduction (17.90 ng/mL) | [8] | ||

| 200 mg/kg | 5 µg/kg | 94% reduction (8.20 ng/mL) | [8] | ||

| iNOS Protein Expression | Male ICR Mice | Dose-dependent decrease | 5 µg/kg | Significant inhibition observed | [8] |

| COX-2 Protein Expression | Male ICR Mice | Dose-dependent decrease | 5 µg/kg | Significant inhibition observed |[8] |

Table 2: In Vitro Inhibitory Effects of this compound on MAPK Phosphorylation

| Cell Line | Pretreatment | Stimulus | Target Protein | Result | Reference |

|---|---|---|---|---|---|

| Mouse Liver Tissue | 50-200 mg/kg this compound | 5 µg/kg LPS | p-JNK1/2 | Dose-dependent inhibition | [8] |

| p-p38 MAPK | Dose-dependent inhibition | [8] | |||

| p-ERK1/2 | No effect observed | [8] | |||

| HaCaT Keratinocytes | 0-10 µg/mL this compound (24h) | 30 mM AAPH (4h) | p-ERK1/2 | Significant, dose-dependent suppression | [11] |

| p-p38 MAPK | Significant, dose-dependent suppression | [11] | |||

| p-JNK1/2 | Significant, dose-dependent suppression | [11] |

| B16 Melanoma Cells | Various concentrations (2h) | α-MSH (24h) | p-ERK1/2 | Very little effect observed |[10] |

Key Experimental Protocols

The following section details a generalized protocol for assessing the impact of this compound on MAPK phosphorylation in cell culture, based on methodologies reported in the literature.[11][12][13]

In Vitro Analysis of MAPK Phosphorylation via Western Blot

This protocol is designed to quantify the levels of phosphorylated and total MAPK proteins (ERK, JNK, p38) in cell lysates following treatment with this compound and an appropriate stimulus.

1. Cell Culture and Treatment:

-

Cell Line: Human keratinocyte (HaCaT) cells are seeded at a density of 1 x 10⁵ cells/mL.[12]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin, at 37°C in a humidified 5% CO₂ incubator.[12][14]

-

This compound Pretreatment: Cells are pretreated with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µg/mL) or vehicle control (DMSO) for 24 hours.[11][12]

-

Stimulation: Following pretreatment, the medium is replaced, and cells are stimulated with an activating agent (e.g., 30 mM AAPH) for a specified duration (e.g., 4 hours).[11]

2. Protein Extraction (Lysis):

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[13]

-

Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.[13]

-

Collect the supernatant containing the total cellular protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method, such as the Bradford or BCA protein assay, to ensure equal loading.

4. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 50 µg) from each sample by boiling in Laemmli sample buffer.[11]

-

Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) (e.g., 10% gel).[11]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

5. Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the kinases (e.g., anti-p-ERK, anti-p-JNK, anti-p-p38) and their total forms (anti-ERK, anti-JNK, anti-p38), as well as a loading control (e.g., β-actin), diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.[15]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of phosphorylated protein bands to their respective total protein bands to determine the relative level of activation.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a significant inhibitor of the MAPK signaling pathway, primarily through its potent suppression of JNK and p38 phosphorylation. This mechanism is central to its observed anti-inflammatory effects, leading to the downregulation of key inflammatory mediators like iNOS and COX-2.

A critical area for future investigation is the context-dependent effect of this compound on the ERK pathway. Elucidating the molecular determinants that govern whether this compound inhibits or spares ERK activation in different cell types and in response to various stimuli will be crucial for understanding its complete pharmacological profile. This knowledge is vital for predicting both its efficacy and potential side effects in different therapeutic settings. For instance, its ability to inhibit ERK in keratinocytes suggests potential applications in dermatology for hyperproliferative or inflammatory skin conditions[11], while its lack of effect on ERK in other contexts might be advantageous in scenarios where basal ERK signaling is required for cell survival.[8]

Furthermore, while this compound's anti-inflammatory properties are well-documented, its impact on other MAPK-regulated processes, such as apoptosis and cell cycle progression, warrants deeper investigation. Studies have shown that this compound can promote apoptosis in pancreatic cancer cells, though this was linked to the PI3K/Akt pathway rather than MAPK.[5][16] Understanding the interplay between these pathways will be essential for developing this compound as a potential anticancer or chemosensitizing agent.

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of this compound in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits autophagy and MDR1 via HMGB1/RAGE/PI3K/Akt signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. for.nchu.edu.tw [for.nchu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Cell culture conditions [qiagen.com]

- 15. licorbio.com [licorbio.com]

- 16. researchgate.net [researchgate.net]

Lucidone: A Comprehensive Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidone, a cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa, has emerged as a promising natural compound with significant antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its ability to mitigate oxidative stress. Through the activation of the Nrf2/HO-1 signaling pathway and the downregulation of NF-κB activation, this compound demonstrates a multifactorial approach to cellular protection. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to support further research and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and skin damage. This compound has been identified as a potent antioxidant agent with the potential to counteract the detrimental effects of ROS. Its mechanism of action involves the modulation of critical cellular signaling pathways that govern the antioxidant and inflammatory responses.

Core Mechanisms of Action

This compound's antioxidant effects are primarily mediated through two interconnected signaling pathways:

-

Activation of the Nrf2/HO-1 Pathway: this compound has been shown to induce the nuclear translocation and transcriptional activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3][4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[1][2][3][4] HO-1 plays a crucial role in cellular defense against oxidative stress.

-

Inhibition of the NF-κB Signaling Pathway: this compound effectively suppresses the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in the inflammatory response.[1][2][5] It achieves this by preventing the degradation of the inhibitor of κB (IκB), thereby blocking the nuclear translocation of NF-κB.[1][2] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[3][5] Furthermore, this compound has been observed to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the antioxidant effects of this compound.

Table 1: In Vitro Efficacy of this compound in Human Keratinocyte (HaCaT) Cells

| Parameter | Oxidative Stressor | This compound Concentration (µg/mL) | Observed Effect | Reference |

| Cell Viability | AAPH (30 mM) | 0.5 - 10 | Markedly increased cell viability | [1][2] |

| ROS Generation | AAPH (30 mM) | 0.5 - 10 | Suppressed AAPH-induced ROS generation | [1][2] |

| Lipid Peroxidation | AAPH (30 mM) | 0.5 - 10 | Suppressed AAPH-induced lipid peroxidation | [1][2] |

| DNA Damage | AAPH (30 mM) | 0.5 - 10 | Suppressed AAPH-induced DNA damage | [1][2] |

| HO-1 Expression | - | 0.5 - 10 | Significantly increased HO-1 expression in a dose-dependent manner | [4] |

| Nrf2 Expression | - | 0.5 - 10 | Significantly increased Nrf2 expression in a dose-dependent manner | [4] |

| PGE2 Production | AAPH | 0.5 - 10 | Inhibited AAPH-induced PGE2 production | [1][2] |

| COX-2 Expression | AAPH | 0.5 - 10 | Diminished AAPH-induced COX-2 expression | [1][2] |

Table 2: In Vitro Efficacy of this compound in Human Hepatic (HepG2) Cells

| Parameter | Oxidative Stressor | This compound Concentration (µg/mL) | Observed Effect | Reference |

| ALT & AST Leakage | Ethanol (100 mM) | 1 - 10 | Significantly inhibited the leakage of AST and ALT | [3] |

| NO Production | Ethanol (100 mM) | 1 - 10 | Significantly decreased ethanol-induced NO production | [3] |

| TNF-α Production | Ethanol (100 mM) | 1 - 10 | Significantly decreased ethanol-induced TNF-α production | [3] |

| MDA Levels | Ethanol (100 mM) | 1 - 10 | Significantly decreased ethanol-induced malondialdehyde (MDA) levels | [3] |

| ROS Generation | Ethanol (100 mM) | 1 - 10 | Significantly decreased ethanol-induced ROS generation | [3] |

| GSH Depletion | Ethanol (100 mM) | 1 - 10 | Significantly decreased ethanol-induced glutathione (B108866) (GSH) depletion | [3] |

| HO-1 Expression | Ethanol (100 mM) | 1 - 10 | Significantly up-regulates HO-1 expression | [3] |

| Nrf2 Activation | Ethanol (100 mM) | 1 - 10 | Led to the transcriptional activation of Nrf-2 | [3] |

Table 3: In Vivo Anti-inflammatory Efficacy of this compound in Mice

| Parameter | Inflammatory Stimulus | This compound Dosage (mg/kg) | Observed Effect | Reference |

| NO Production | LPS (5 µg/kg) | 50 - 200 | Inhibited the production of NO | [5] |

| PGE2 Production | LPS (5 µg/kg) | 50 - 200 | Inhibited the production of PGE2 | [5] |

| TNF-α Production | LPS (5 µg/kg) | 50 - 200 | Inhibited the production of TNF-α | [5] |

| iNOS mRNA & Protein | LPS | 50 - 200 | Inhibited LPS-induced mRNA and protein levels | [5] |

| COX-2 mRNA & Protein | LPS | 50 - 200 | Inhibited LPS-induced mRNA and protein levels | [5] |

| NF-κB Nuclear Translocation | LPS | 50 - 200 | Inhibited NF-κB nuclear translocation and DNA binding | [5] |

| JNK Phosphorylation | LPS | 50 - 200 | Decreased the expression and phosphorylation of JNK | [5] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HaCaT or HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-20 µg/mL) for 24 hours.

-

Induction of Cytotoxicity: Induce oxidative stress by adding a cytotoxic agent (e.g., 30 mM AAPH for 6 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control.

Intracellular ROS Measurement (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed and treat cells with this compound and an oxidative stressor as described for the MTT assay.

-